Methyl 2,5-dimethylbenzoate

Beschreibung

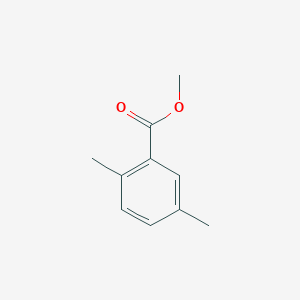

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILVOENZHZWHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297837 | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13730-55-7 | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2,5-dimethylbenzoate: Synthesis, Characterization, and Applications

Abstract: This document provides an in-depth technical overview of Methyl 2,5-dimethylbenzoate (C₁₀H₁₂O₂), a key aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple structural description to deliver a comprehensive analysis of its synthesis, spectroscopic identity, and practical applications. We will explore the causality behind preferred synthetic routes, establish a framework for its unambiguous characterization, and discuss its utility as a versatile building block in organic synthesis.

Core Molecular Structure and Physicochemical Properties

Methyl 2,5-dimethylbenzoate, with CAS number 13730-55-7, is an aromatic ester derived from 2,5-dimethylbenzoic acid and methanol.[1] The core structure consists of a benzene ring substituted with two methyl groups at the C2 and C5 positions and a methyl ester group at the C1 position.[1] This substitution pattern dictates its chemical reactivity and physical properties.

The presence of the hydrophobic benzene ring and methyl groups renders the molecule sparingly soluble in water but highly soluble in common organic solvents like ethanol and ether.[1] It is typically a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1]

Table 1: Physicochemical Properties of Methyl 2,5-dimethylbenzoate

| Property | Value | Source |

| IUPAC Name | methyl 2,5-dimethylbenzoate | [2] |

| CAS Number | 13730-55-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Topological Polar Surface Area | 26.3 Ų | [2][3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)OC | [2] |

| InChIKey | YILVOENZHZWHHK-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing Methyl 2,5-dimethylbenzoate is the Fischer esterification of its parent carboxylic acid, 2,5-dimethylbenzoic acid.

Causality in Synthesis: Fischer esterification is favored due to its operational simplicity, the ready availability of starting materials (2,5-dimethylbenzoic acid and methanol), and the use of a simple acid catalyst. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it susceptible to nucleophilic attack by methanol.[4] This is followed by a proton transfer and the elimination of a water molecule to yield the ester.[4]

Verified Laboratory Protocol: Fischer Esterification

This protocol is designed to be self-validating through the monitoring of the reaction progress and characterization of the final product.

Materials:

-

Methanol (ACS grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). The large excess of methanol serves as both reactant and solvent, driving the equilibrium towards the product side.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution while stirring. The acid protonates the carbonyl group, initiating the reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup & Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether or dichloromethane. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.

-

Drying and Isolation: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Methyl 2,5-dimethylbenzoate.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to achieve high purity.

Spectroscopic Characterization: A Self-Validating Fingerprint

Unambiguous identification of Methyl 2,5-dimethylbenzoate is achieved through a combination of spectroscopic techniques. The data presented here serve as a reference for validating experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. The two aromatic methyl groups will appear as singlets around δ 2.3-2.5 ppm. The methoxy protons of the ester group will also be a sharp singlet, typically further downfield around δ 3.8-3.9 ppm. The three aromatic protons will appear in the δ 7.0-7.8 ppm region, with splitting patterns determined by their coupling constants.

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include the carbonyl carbon of the ester (δ ~167 ppm), the methoxy carbon (δ ~52 ppm), and the aromatic carbons (δ ~128-140 ppm). The two aromatic methyl carbons will appear upfield (δ ~21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band will be present in the range of 1710-1730 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.[7]

-

C-O Stretch: A distinct band between 1000-1300 cm⁻¹ corresponds to the C-O stretching of the ester group.[7]

-

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 133, and the loss of the entire ester group (-COOCH₃) leading to a fragment at m/z = 105.[2]

Applications in Research and Development

While direct applications of Methyl 2,5-dimethylbenzoate in marketed drugs are not extensively documented, its structure represents a valuable scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: As an ester, it can be readily hydrolyzed back to the parent carboxylic acid or converted into other functional groups like amides or hydrazides, which are common moieties in bioactive molecules. Its substituted phenyl ring serves as a versatile building block for constructing more complex molecular architectures.

-

Fragrance and Flavoring: Aromatic esters are well-known for their pleasant odors, and Methyl 2,5-dimethylbenzoate is used in the fragrance and flavoring industries.[1]

-

Organic Synthesis: It serves as a starting material for various organic transformations. The methyl groups and the aromatic ring can be functionalized to introduce new chemical handles, making it a useful precursor for synthesizing substituted aromatic compounds.

Safety and Handling

Methyl 2,5-dimethylbenzoate should be handled with standard laboratory precautions. It may cause skin and eye irritation.[1] The parent compound, 2,5-dimethylbenzoic acid, is a known irritant.[5] It is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood. Stable under normal conditions, it may undergo hydrolysis when exposed to strong acids or bases.[1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5158281, 2,5-Dimethylbenzoate. Retrieved from [Link]

-

Khan Academy. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate. Retrieved from [Link]

-

Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid. Retrieved from [Link]

Sources

- 1. CAS 13730-55-7: methyl 2,5-dimethylbenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylbenzoic Acid | 610-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. brainly.com [brainly.com]

Synthesis of Methyl 2,5-dimethylbenzoate from 2,5-dimethylbenzoic acid

Executive Summary

Methyl 2,5-dimethylbenzoate (CAS: 13730-55-7) is an aromatic ester utilized as a key intermediate in the synthesis of pharmaceuticals and fine fragrances.[1][2][3] This guide provides a rigorous technical breakdown for synthesizing this compound from 2,5-dimethylbenzoic acid .[2]

While standard Fischer esterification is viable, the presence of the methyl group at the ortho (2-position) introduces mild steric strain that distinguishes this substrate from unsubstituted benzoic acid. This guide details two validated protocols:

-

Method A (Fischer Esterification): The industry-standard equilibrium process, optimized for atom economy and scalability.[2]

-

Method B (Acyl Chloride Route): An irreversible, high-yield alternative recommended for small-scale, high-purity applications.[2]

Part 1: Mechanistic Underpinnings

The Steric & Electronic Environment

The substrate, 2,5-dimethylbenzoic acid, presents a specific challenge:

-

Ortho-Effect (Steric): The methyl group at the 2-position creates steric bulk near the carbonyl carbon.[2] While not as prohibiting as 2,6-disubstitution (which often requires acylium ion routes), it slows the rate of nucleophilic attack by methanol compared to benzoic acid.

-

Electronic Effect: The methyl groups are weak electron-donating groups (EDGs) via hyperconjugation.[2] This slightly increases the electron density of the carbonyl oxygen (making protonation easier) but decreases the electrophilicity of the carbonyl carbon (making nucleophilic attack harder).

Reaction Mechanism (Fischer Esterification)

The transformation follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

Figure 1: Acid-catalyzed Fischer esterification mechanism highlighting the tetrahedral intermediate where steric interactions from the 2-methyl group are most significant.[2]

Part 2: Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Standard)

Rationale: This method utilizes Le Chatelier’s principle.[2] By using methanol as both reactant and solvent (in large excess), the equilibrium is shifted toward the ester.

Reagents:

-

2,5-Dimethylbenzoic acid (Solid, MP: ~132°C)

-

Methanol (Anhydrous, excess)

-

Sulfuric Acid (H₂SO₄, conc. 98%) - Catalyst

Protocol Steps:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 15.0 g (0.1 mol) of 2,5-dimethylbenzoic acid to the flask.

-

Solvent Addition: Add 75 mL of anhydrous methanol. The solid may not dissolve completely until heated.[2]

-

Catalyst Addition: Slowly add 1.5 mL of concentrated H₂SO₄ dropwise while stirring. (Exothermic reaction).[2]

-

Reflux: Heat the mixture to a gentle reflux (65°C) for 6–8 hours .

-

Concentration: Cool the mixture and remove excess methanol via rotary evaporation (bath temp 40°C) until the volume is reduced to ~20 mL.

-

Workup:

-

Pour the residue into 100 mL of ice-cold water. The organic ester will separate (oily layer).[2]

-

Extract with Diethyl Ether or Dichloromethane (DCM) (3 x 50 mL).[2]

-

Crucial Wash: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL).[2] Caution: CO₂ evolution.[2] This removes unreacted starting acid.[2]

-

Wash with brine (1 x 50 mL).[2]

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation recommended due to high boiling point).

Method B: Acyl Chloride Route (High Yield)

Rationale: This method converts the acid to an acid chloride (highly reactive electrophile), rendering the subsequent esterification irreversible.[2] Recommended if Method A yields are low due to steric hindrance or wet reagents.[2]

Reagents:

Protocol Steps:

-

Activation: In a fume hood, place 15.0 g of 2,5-dimethylbenzoic acid in a RBF. Add 20 mL of Thionyl Chloride and 2 drops of DMF.

-

Reflux: Attach a condenser with a drying tube (CaCl₂). Reflux at 80°C for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Evaporation: Remove excess SOCl₂ via rotary evaporation (add dry toluene and re-evaporate to ensure complete removal).[2]

-

Esterification: Dissolve the resulting crude acid chloride in 20 mL dry DCM . Cool to 0°C.[2]

-

Addition: Slowly add 10 mL Methanol (excess). Stir at room temperature for 1 hour.

-

Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Part 3: Data Presentation & Characterization[8]

Comparative Method Analysis

| Parameter | Method A (Fischer) | Method B (Acyl Chloride) |

| Yield | 75 - 85% | 90 - 98% |

| Atom Economy | High (Water byproduct) | Lower (SO₂, HCl byproducts) |

| Complexity | Low (One pot) | Medium (Two steps, moisture sensitive) |

| Scalability | Excellent | Good (requires gas scrubbing) |

Characterization Data (Methyl 2,5-dimethylbenzoate)

Physical State: Colorless to pale yellow liquid.[1][2][4] Boiling Point: ~121°C at 20 Torr (Predicted); >200°C at atm.[2]

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.89 ppm (s, 3H) | Ester Methyl (-OCH ₃) |

| δ 2.55 ppm (s, 3H) | Aromatic Methyl (C2-CH ₃, ortho) | |

| δ 2.35 ppm (s, 3H) | Aromatic Methyl (C5-CH ₃, meta) | |

| δ 7.1 - 7.7 ppm (m, 3H) | Aromatic Protons (Ar-H ) | |

| IR Spectroscopy | 1720 - 1730 cm⁻¹ | C=O Stretch (Ester) |

| 1250 - 1300 cm⁻¹ | C-O Stretch |

Part 4: Process Troubleshooting & Safety

Troubleshooting Logic

-

Low Yield (Method A): The equilibrium is not shifting.[2]

-

Solution: Increase the volume of Methanol or add a molecular sieve trap (3Å) to the reflux setup to physically remove water as it forms.[2]

-

-

Solidification: Methyl 2,5-dimethylbenzoate is a liquid at RT but may solidify in the freezer.[2] If the product is a solid at RT, it may be contaminated with unreacted acid (MP ~132°C).[2]

Safety Profile

-

Methanol: Toxic by ingestion and inhalation.[2] Flammable.[2]

-

Thionyl Chloride: Reacts violently with water to release HCl and SO₂.[2] Use only in a fume hood.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for Fischer Esterification protocols).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate".[2] PubChem, [Link]2] Accessed 31 Jan. 2026.[2]

-

Furniss, B. S., et al. "Resolution of Racemates."[2] Organic Syntheses, Coll.[2] Vol. 2, p. 414.[2] (General reference for esterification of substituted benzoic acids).

Sources

- 1. CAS 13730-55-7: methyl 2,5-dimethylbenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. 2,5-Dimethylbenzoic acid methyl ester | 13730-55-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 2-bromo-5-(bromomethyl)benzoate | 90721-58-7 | Benchchem [benchchem.com]

Technical Guide: Fischer Esterification of Methyl 2,5-Dimethylbenzoate

Executive Summary

This technical guide details the mechanistic pathway and optimized synthetic protocol for the Fischer esterification of 2,5-dimethylbenzoic acid to methyl 2,5-dimethylbenzoate . Unlike simple benzoate systems, the presence of a methyl group at the ortho (C2) position introduces significant steric impedance (the ortho-effect), necessitating specific kinetic interventions to drive the equilibrium to completion. This document provides a self-validating workflow designed for researchers requiring high-purity ester synthesis without resorting to hazardous diazomethane or moisture-sensitive acid chloride routes.

Molecular Architecture & Reactivity Profile

Substrate Analysis

The starting material, 2,5-dimethylbenzoic acid (

-

Electronic Effect (+I): The methyl groups at C2 and C5 are electron-donating. This increases the electron density of the carbonyl oxygen, making it more basic and easier to protonate (Step 1 of the mechanism).

-

Steric Effect (The "Ortho" Challenge): The C2 methyl group creates steric bulk near the carbonyl carbon. According to the Victor Meyer Esterification Law , ortho-substituted benzoic acids esterify at significantly reduced rates compared to their meta or para isomers. The nucleophilic attack by methanol is the rate-limiting step, hindered by the physical volume of the adjacent methyl group.

Physical Properties Data

| Property | 2,5-Dimethylbenzoic Acid | Methyl 2,5-Dimethylbenzoate | Methanol |

| MW ( g/mol ) | 150.18 | 164.20 | 32.04 |

| Boiling Point | 274°C | ~235-240°C (est.) | 64.7°C |

| Melting Point | 132-135°C | < 25°C (Liquid) | -97.6°C |

| Solubility | Low in cold water; Soluble in alcohols | Insoluble in water; Soluble in organics | Miscible with water |

Detailed Mechanistic Pathway (AAC2)

The transformation follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular). Due to the reversibility of every step, the mechanism relies on proton transfers to create a viable leaving group (water).[1]

The Mechanistic Cycle

The following diagram illustrates the six distinct steps, highlighting the tetrahedral intermediate which is destabilized by the ortho-methyl steric clash.

Caption: The AAC2 pathway. The rate-determining step (RDS) is the nucleophilic attack of methanol on the protonated acid, significantly retarded by the C2-methyl group.

Critical Mechanistic Insights

-

Activation: Sulfuric acid protonates the carbonyl oxygen. Despite the steric bulk, the electron-donating methyl groups actually facilitate this step by increasing basicity.

-

Nucleophilic Attack (RDS): Methanol attacks the carbonyl carbon. This transitions the hybridization from

(planar, 120°) to-

Constraint: The C2-methyl group crowds the transition state, raising the activation energy (

). This requires higher thermal energy (reflux) to overcome.

-

-

Elimination: The system collapses back to

hybridization, ejecting water. This relieves the steric strain accumulated in the tetrahedral intermediate.

Kinetic Considerations & Thermodynamics

Equilibrium Management (Le Chatelier’s Principle)

Since the reaction is an equilibrium process with a-

Excess Reactant: Methanol is used as the solvent (typically 10-20 molar equivalents). This pushes the equilibrium to the right.[1][2]

-

Water Removal: While a Dean-Stark trap is common for higher alcohols, it is ineffective here because methanol (bp 64.7°C) boils lower than water.

-

Strategy: Use anhydrous methanol and a high loading of conc.

(which acts as both catalyst and chemical dehydrating agent). For industrial scales, molecular sieves (3Å) can be added to the reflux.

-

Optimized Experimental Protocol

Safety Pre-Check:

-

Methanol: Highly flammable and toxic. Work in a fume hood.

-

Sulfuric Acid: Corrosive. Exothermic upon dilution.

Synthesis Workflow

This protocol is scaled for 10.0 g (66.6 mmol) of 2,5-dimethylbenzoic acid.

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 10.0 g of 2,5-dimethylbenzoic acid .

-

Add 60 mL of anhydrous Methanol (approx. 22 equivalents).

-

Why: Large excess drives equilibrium; anhydrous grade prevents early hydrolysis.

-

-

Slowly add 3.0 mL (approx. 5.5 g) of conc. Sulfuric Acid (98%) dropwise while stirring.

-

Observation: The solution will warm up. The acid may not fully dissolve until heated.

-

Step 2: Reflux (The Kinetic Drive)

-

Attach a reflux condenser with a drying tube (CaCl2 or Drierite) on top.

-

Why: Prevents atmospheric moisture from entering and reversing the equilibrium.

-

-

Heat the mixture to a vigorous reflux (oil bath set to ~75°C).

-

Time: Reflux for 8 to 12 hours .

-

Note: Standard benzoates take 2-4 hours. The ortho-methyl group necessitates this extended duration.

-

Step 3: Process Analytical Technology (PAT) - Checkpoint

-

TLC Monitoring:

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm).

-

Success Criteria: Disappearance of the starting material spot (lower

) and appearance of the ester (higher

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Concentration: Remove approx. 80% of the methanol using a rotary evaporator. Do not distill to dryness (prevents charring).

-

Quenching: Pour the residue into a separatory funnel containing 100 mL of ice-cold water .

-

Extraction: Extract with Dichloromethane (DCM) (3 x 40 mL) .

-

Why DCM: It effectively solubilizes the organic ester while leaving the bulk of the acid catalyst in the aqueous layer.

-

Step 5: Purification (The "Self-Validating" Wash)

-

Neutralization: Wash the combined organic layers with saturated Sodium Bicarbonate (

) solution (2 x 50 mL) .-

Critical Step: This removes residual

AND unreacted 2,5-dimethylbenzoic acid (as the water-soluble sodium salt). -

Validation: Stop washing only when

evolution ceases.

-

-

Drying: Wash the organic layer with Brine (1 x 50 mL), then dry over anhydrous

. -

Filtration & Evaporation: Filter off the desiccant and evaporate the solvent under reduced pressure.

Yield & Characterization

-

Expected Yield: 85-92% (Clear to pale yellow liquid).

-

Validation:

-

IR: Look for Ester C=O stretch at ~1720 cm⁻¹; absence of broad O-H stretch (2500-3300 cm⁻¹).

-

1H NMR (CDCl3): Singlet at ~3.9 ppm (3H) corresponding to the new

group.

-

Troubleshooting & Process Control

| Issue | Root Cause | Corrective Action |

| Low Conversion (<50%) | Water contamination or insufficient reflux time. | Use fresh anhydrous MeOH; extend reflux to 16h; add 3Å molecular sieves. |

| Product is Solid/Impure | Unreacted Acid contamination. | The |

| Dark/Charred Product | Acid concentration too high or bath temp too high. | Maintain oil bath <80°C; ensure efficient stirring to prevent hot spots. |

References

-

PubChem. (2025). 2,5-Dimethylbenzoic acid | C9H10O2.[3][4][5] National Library of Medicine. [Link]

-

Organic Syntheses. (1940). Mesitoic Acid (2,4,6-Trimethylbenzoic acid synthesis and esterification challenges). Coll. Vol. 2, p. 414. (Foundational text on steric hindrance in benzoic acids). [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Kinetics. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-Dimethylbenzoic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

1H NMR spectrum of Methyl 2,5-dimethylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,5-dimethylbenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the Proton (¹H) NMR spectrum of Methyl 2,5-dimethylbenzoate, a common aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a superficial overview to provide a deep, mechanistic interpretation of the spectrum. We will cover the theoretical prediction of chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a thorough analysis of the resulting spectrum. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of substituted aromatic compounds.

Introduction: The Molecular Subject

Methyl 2,5-dimethylbenzoate (C₁₀H₁₂O₂) is an aromatic compound featuring a benzene ring substituted with a methyl ester group (-COOCH₃) and two methyl groups (-CH₃) at the C2 and C5 positions, respectively.[1][2] The precise arrangement of these substituents creates a unique electronic environment for each proton in the molecule, resulting in a distinct and interpretable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical behavior.

The power of ¹H NMR lies in its ability to probe the local magnetic environment of each hydrogen nucleus.[3] Three key pieces of information are extracted from the spectrum:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.[4]

-

Integration: Reveals the relative number of protons generating a signal.

-

Multiplicity (Splitting Pattern): Provides information about neighboring protons.[5]

This guide will systematically deconstruct the ¹H NMR spectrum of Methyl 2,5-dimethylbenzoate by first predicting these parameters based on established principles and then correlating them with experimental data.

Caption: Structure of Methyl 2,5-dimethylbenzoate with proton labeling.

Theoretical Spectrum Prediction: An A Priori Analysis

Before acquiring a spectrum, a robust theoretical prediction serves as a critical framework for interpretation. The structure of Methyl 2,5-dimethylbenzoate contains five distinct types of protons, which should give rise to five unique signals.

A. Chemical Shift (δ) Analysis:

The chemical shift of a proton is primarily dictated by the circulation of electrons, which creates a local magnetic field that can either oppose (shield) or reinforce (deshield) the main magnetic field of the NMR spectrometer.[6]

-

Aromatic Protons (H₃, H₄, H₆): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current.[7][8] The electronic nature of the substituents further modifies these shifts.

-

The methyl ester group (-COOCH₃) is electron-withdrawing, causing significant deshielding, particularly for protons in the ortho position.[9] Therefore, H₆ , being ortho to the ester, is expected to be the most downfield of the aromatic protons.

-

The methyl groups (-CH₃) are weakly electron-donating, causing a slight shielding effect (upfield shift) on nearby protons.[9] H₃ and H₄ are influenced by these methyl groups and will appear at a higher field (lower ppm) than H₆.

-

-

Benzylic Methyl Protons (-(H₃)b and -(H₃)c): Protons on a methyl group attached directly to a benzene ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[7] Although chemically distinct due to their different positions relative to the ester group, the electronic environments of the C2-CH₃ and C5-CH₃ protons are quite similar. Thus, their signals are expected to be singlets and may appear very close to each other, potentially overlapping.

-

Ester Methyl Protons (-(H₃)a): The protons of the ester's methyl group are adjacent to a highly electronegative oxygen atom, which strongly deshields them. This results in a characteristic downfield shift, typically in the 3.5-4.1 ppm range.[10][11]

B. Multiplicity and Coupling Constants (J):

Spin-spin coupling occurs when the magnetic field of one proton influences the magnetic state of a neighboring proton, causing signals to split into multiple lines (multiplicity).

-

Methyl Protons (a, b, c): None of the three methyl groups have adjacent protons. Therefore, all three are expected to appear as singlets (s) .

-

Aromatic Protons (H₃, H₄, H₆):

-

H₆: This proton has no protons on adjacent carbons (ortho neighbors). Its nearest proton neighbors are H₄ (meta) and H₃ (para). While meta coupling (⁴J) can sometimes be observed as a small splitting of 2-3 Hz, para coupling is typically negligible.[12][13] Thus, H₆ is predicted to be a singlet , or at most a very narrowly split doublet.

-

H₃ and H₄: These two protons are on adjacent carbons (ortho to each other). They will split each other's signals. This ortho coupling is typically strong, with a coupling constant (³J) of 7-10 Hz.[12] Therefore, H₃ should appear as a doublet (d) due to H₄, and H₄ should appear as a doublet (d) due to H₃.

-

C. Integration:

The area under each NMR signal is directly proportional to the number of protons it represents.[4]

-

Signals for -(H₃)a, -(H₃)b, and -(H₃)c will each integrate to 3H .

-

Signals for H₃, H₄, and H₆ will each integrate to 1H .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount and relies on meticulous sample preparation and data processing. This protocol outlines a self-validating system for obtaining reliable ¹H NMR data.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity Methyl 2,5-dimethylbenzoate.[14]

-

Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve the compound and its single residual solvent peak far from the regions of interest.[15][16]

-

Use a solvent volume of approximately 0.7 mL, containing a small amount (e.g., 0.03% v/v) of Tetramethylsilane (TMS) as an internal reference standard.

-

Dissolve the sample completely in the solvent, using gentle vortexing if necessary. Ensure no solid particulates are present.

-

Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube.[17]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds). The resulting time-domain signal is the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the FID to convert the data from the time domain to the frequency domain, yielding the recognizable NMR spectrum.[18][19]

-

Perform phase correction to ensure all peaks have the correct absorptive shape.

-

Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.[3]

-

Integrate all signals to determine their relative areas.

-

Spectrum Interpretation and Data Summary

The processed ¹H NMR spectrum of Methyl 2,5-dimethylbenzoate reveals five distinct signals, consistent with our theoretical prediction. The data are summarized in the table below.

Table 1: ¹H NMR Data for Methyl 2,5-dimethylbenzoate (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.78 | s | 1H | - | Ar-H₆ |

| 2 | 7.15 | d | 1H | 7.8 | Ar-H₄ |

| 3 | 7.08 | d | 1H | 7.8 | Ar-H₃ |

| 4 | 3.85 | s | 3H | - | O-CH₃ (a) |

| 5 | 2.55 | s | 3H | - | Ar-CH₃ (b or c) |

| 6 | 2.34 | s | 3H | - | Ar-CH₃ (c or b) |

Detailed Assignment Rationale:

-

Signal 4 (δ 3.85, s, 3H): This singlet is in the characteristic region for methyl ester protons (3.5-4.1 ppm) and integrates to three protons.[11] It is unambiguously assigned to the O-CH₃ group (a).

-

Signals 5 & 6 (δ 2.55 and δ 2.34, s, 3H each): These two singlets fall squarely in the benzylic methyl proton range (2.0-3.0 ppm).[7] Both integrate to three protons. Signal 5 at δ 2.55 ppm is assigned to the C2-CH₃ group, which is slightly more deshielded by its proximity to the ester group. Signal 6 at δ 2.34 ppm is assigned to the C5-CH₃ group.

-

Signal 1 (δ 7.78, s, 1H): This singlet, integrating to one proton, is the furthest downfield in the aromatic region. Its chemical shift is consistent with a proton ortho to an electron-withdrawing ester group.[9] Its singlet multiplicity confirms it has no ortho neighbors. This signal is confidently assigned to H₆ .

-

Signals 2 & 3 (δ 7.15 and δ 7.08, d, 1H each): These two signals appear as doublets, each integrating to one proton. The observed coupling constant of J = 7.8 Hz is a classic value for ortho coupling between aromatic protons.[12] This confirms they are adjacent to each other. They are assigned to H₄ and H₃ , respectively. The slight difference in their chemical shifts arises from their different positions relative to the other substituents on the ring.

Conclusion

The ¹H NMR spectrum of Methyl 2,5-dimethylbenzoate provides a textbook example of how fundamental principles of chemical shift, spin-spin coupling, and signal integration can be synergistically applied for unambiguous structural elucidation. Each signal in the spectrum directly corresponds to a unique set of protons in the molecule, and their characteristics are dictated by predictable electronic and steric effects. The robust workflow, from theoretical prediction to meticulous data acquisition and logical analysis, exemplifies the power and reliability of NMR spectroscopy as a cornerstone of chemical research and development.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- Oregon State University. (n.d.). ¹H NMR Chemical Shift.

- ChemicalBook. (n.d.). 2,5-Dimethylbenzoic acid(610-72-0) ¹H NMR spectrum.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- Reich, H. J. (n.d.). Organic Chemistry Data: ¹H NMR Chemical Shifts.

- Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation.

- University of Regensburg. (n.d.). Chemical shifts.

- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

- University of California, Irvine. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate.

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.

- University of Leicester. (n.d.). NMR Data Processing.

- University of Notre Dame. (n.d.). NMR Sample Preparation.

- University of Calgary. (n.d.). Ch 13 - Coupling.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.

- Iowa State University. (n.d.). NMR Sample Preparation.

- CymitQuimica. (n.d.). CAS 13730-55-7: methyl 2,5-dimethylbenzoate.

- ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate....

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.

- MathWorks. (2024). NMR Data Processing and Analysis.

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- ChemicalBook. (n.d.). Methyl 3,5-dimethoxybenzoate(2150-37-0) ¹H NMR spectrum.

- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- Western University. (n.d.). NMR Sample Preparation.

- Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis.

- Guidechem. (n.d.). 2,5-Dimethylbenzoic acid methyl ester 13730-55-7 wiki.

- Biosynth. (n.d.). 2,5-Dimethylbenzoic acid methyl ester | 13730-55-7.

Sources

- 1. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. organomation.com [organomation.com]

- 15. CAS 13730-55-7: methyl 2,5-dimethylbenzoate | CymitQuimica [cymitquimica.com]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Technical Analysis: Vibrational Spectroscopy of Methyl 2,5-dimethylbenzoate

Executive Summary & Chemical Context

Compound: Methyl 2,5-dimethylbenzoate CAS: 13730-55-7 Molecular Formula: C₁₀H₁₂O₂[1][2][3][4]

This guide provides a technical breakdown of the Infrared (IR) spectrum for Methyl 2,5-dimethylbenzoate. Unlike simple methyl benzoate, this molecule exhibits specific vibrational shifts due to the steric influence of the ortho-methyl group and the electronic effects of the meta-methyl group. This analysis is critical for researchers validating synthesis intermediates or quality control in fragrance and pharmaceutical applications.

Structural Dynamics & Vibrational Theory

To accurately interpret the spectrum, one must understand the molecular geometry. Standard tables for "benzoates" are insufficient without accounting for Steric Inhibition of Resonance .

The "Ortho-Effect" Mechanism

In a standard methyl benzoate, the ester carbonyl group (C=O) is coplanar with the aromatic ring, maximizing

However, in Methyl 2,5-dimethylbenzoate , the methyl group at Position 2 (ortho) creates steric repulsion with the ester group.

-

Consequence: The ester group rotates out of the plane of the benzene ring to relieve strain.

-

Spectral Impact: This rotation breaks the conjugation between the ring and the carbonyl. The C=O bond regains more "double bond character," resulting in a hypsochromic shift (blue shift) to a higher wavenumber compared to the unsubstituted analog.

Substitution Pattern (1,2,5-trisubstituted)

The aromatic region fingerprint is defined by the specific hydrogen substitution pattern:

-

Position 1: Ester

-

Position 5: Methyl[5]

-

Remaining Hydrogens: Positions 3, 4, and 6.[2][7]

-

H3 and H4 are adjacent (vicinal).

-

H6 is isolated .

-

This specific arrangement dictates the out-of-plane (OOP) bending vibrations in the fingerprint region (

Spectral Assignment & Diagnostic Bands

The following assignments are based on liquid-phase (neat/ATR) analysis.

Table 1: Key Vibrational Modes of Methyl 2,5-dimethylbenzoate

| Functional Group | Frequency Region ( | Intensity | Mode Assignment & Mechanistic Insight |

| Ester Carbonyl | 1725 – 1735 | Strong | |

| Aromatic C-H | 3000 – 3100 | Weak/Med | |

| Aliphatic C-H | 2980 – 2850 | Medium | |

| Ester C-O | 1260 – 1290 | Strong | |

| Ether C-O | 1100 – 1130 | Strong | |

| Ring Skeletal | 1600, 1580, 1500 | Var.[4] | |

| OOP Bending | 810 – 830 | Strong | |

| OOP Bending | 870 – 900 | Medium |

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory or publication purposes, follow this self-validating ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR)

Rationale: Methyl 2,5-dimethylbenzoate is a liquid (bp

Step-by-Step Workflow

-

Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify cleanliness by running a "Preview" scan; the baseline must be flat with no peaks >0.002 Abs.

-

Background Acquisition: Collect the background spectrum (air) using the exact parameters intended for the sample (e.g., 4

resolution, 16 scans). -

Sample Loading: Place 10–20

of the neat liquid onto the crystal center. -

Contact Pressure: Lower the pressure anvil until optimal contact is achieved (monitor the live interferogram amplitude).

-

Acquisition: Scan the sample.

-

Validation Check: Ensure the strongest peak (C=O or C-O) has an absorbance between 0.3 and 0.8 A. If >1.0 A, the detector may be non-linear; reduce contact pressure or use a spacer.

-

-

Post-Processing: Apply ATR Correction (if comparing to transmission libraries) to account for penetration depth dependence on wavelength.

Decision Logic & Interpretation Pathway

The following diagram illustrates the logical flow for confirming the identity of Methyl 2,5-dimethylbenzoate, differentiating it from common isomers like Methyl 2,4-dimethylbenzoate.

Figure 1: Decision tree for spectral validation of Methyl 2,5-dimethylbenzoate, highlighting the critical "Ortho-Effect" checkpoint.

References

-

NIST Mass Spectrometry Data Center. "Benzoic acid, 2,5-dimethyl-." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[7][8][9][10] Accessed via [Link] (Note: Acid precursor data serves as primary reference for ring substitution patterns).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for "Ortho-Effect" steric inhibition of resonance and OOP bending rules).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate." PubChem. Accessed via [Link].

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for specific 1,2,5-trisubstituted benzene bending frequencies).

Sources

- 1. DIISOBUTYL ETHER(628-55-7) IR Spectrum [chemicalbook.com]

- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brainly.com [brainly.com]

- 5. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

- 10. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of Methyl 2,5-Dimethylbenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of methyl 2,5-dimethylbenzoate, a key intermediate in various chemical syntheses. Designed for researchers, chemists, and formulation scientists, this document synthesizes fundamental solubility principles with experimental data and validated methodologies to support process development, purification, and formulation activities.

The Central Role of Solubility in Chemical Applications

Methyl 2,5-dimethylbenzoate (C₁₀H₁₂O₂) is an aromatic ester utilized in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing stable formulations. A thorough grasp of solubility behavior allows scientists to select appropriate solvent systems, predict yield, control crystal morphology, and prevent issues such as oiling out or the formation of unstable polymorphic forms.

Key Physicochemical Properties of Methyl 2,5-Dimethylbenzoate:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Computed XLogP3 | 3.1 | [3] |

The molecule's structure, comprising a hydrophobic substituted benzene ring and a polar ester group, dictates its nuanced interactions with different solvents.[1] Its relatively high XLogP3 value suggests a preference for lipophilic or moderately polar environments over aqueous media.[3]

Theoretical Foundations of Solubility: A Mechanistic View

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing. For a solid solute, this process involves two primary energetic considerations: the energy required to overcome the solute's crystal lattice forces and the energy released from the formation of new solute-solvent interactions.

The principle of "like dissolves like" serves as a foundational guideline. Solvents that share similar polarity and intermolecular force characteristics with methyl 2,5-dimethylbenzoate are more likely to be effective.

Intermolecular Interactions at Play

The solubility of methyl 2,5-dimethylbenzoate is dictated by a combination of intermolecular forces. Understanding these forces is key to predicting its behavior in different solvent environments.

Caption: Key intermolecular forces governing the solubility of methyl 2,5-dimethylbenzoate.

-

Van der Waals Forces (Dispersion): The large, nonpolar aromatic ring of the solute interacts favorably with nonpolar or moderately polar solvents through transient dispersion forces.

-

Dipole-Dipole Interactions: The polar ester functional group is the primary site for dipole-dipole interactions with polar aprotic and protic solvents.

-

Hydrogen Bonding: Methyl 2,5-dimethylbenzoate acts as a hydrogen bond acceptor at its ester oxygen atoms. It will, therefore, exhibit enhanced solubility in protic solvents (like alcohols) that can act as hydrogen bond donors.

Quantitative Solubility Profile

While extensive quantitative data for methyl 2,5-dimethylbenzoate is not widely published, its general solubility in common organic solvents like ethanol and ether is noted.[1] For novel compounds or where specific data is unavailable, experimental determination is crucial. The following section outlines a robust, self-validating protocol for this purpose.

A Validated Experimental Protocol for Thermodynamic Solubility Determination

To ensure the highest degree of accuracy, the isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4][5][6] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[5][7]

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the critical steps in a validated solubility measurement protocol.

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

Materials & Equipment:

-

Methyl 2,5-dimethylbenzoate (purity >99%)

-

Analytical grade organic solvents

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation:

-

Add an excess amount of methyl 2,5-dimethylbenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[4]

-

Expert Insight: "Excess" is critical. A common mistake is not adding enough solute, leading to a subsaturated solution and an erroneously low solubility value.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours. The time required should be determined by taking measurements at various time points (e.g., 24, 48, 72 h) until consecutive measurements are consistent.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the samples.

-

Self-Validation Check: The supernatant must be perfectly clear. Any suspended particles will lead to an overestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Immediately filter the aliquot using a chemically resistant syringe filter into a clean vial.

-

Expert Insight: Filtration must be rapid to prevent temperature changes that could cause precipitation. The filter material should also be checked for compatibility to avoid leaching or drug binding.

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of methyl 2,5-dimethylbenzoate using a validated analytical method such as HPLC-UV.

-

-

Data Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.[8]

-

Data Interpretation and Thermodynamic Insights

The dissolution process can be described by thermodynamic parameters such as the Gibbs energy, enthalpy, and entropy of dissolution.[9] By measuring solubility at several different temperatures, these parameters can be calculated using the van't Hoff equation.[9][10]

-

Positive Enthalpy of Dissolution (ΔH° > 0): Indicates an endothermic process where solubility increases with increasing temperature. This is the most common scenario for the dissolution of solids in liquids.

-

Positive Entropy of Dissolution (ΔS° > 0): Suggests that the system becomes more disordered upon dissolution, which is typical as the constrained crystal lattice breaks down.

These thermodynamic insights are invaluable for designing and troubleshooting crystallization processes, as they provide a quantitative measure of the driving forces behind dissolution.

References

-

Anonymous. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Preprints.org. Available from: [Link]

-

Larsson, J. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759840, Methyl 2,5-dimethoxybenzoate. Available from: [Link]

-

Misev, Y.; et al. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

-

Misev, Y.; et al. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

ResearchGate. The determination of the solubility, enthalpy, and entropy of solutions of methyl Furan-2,5-Dimethylenedicarbamate and its hydrides in different solvents. Available from: [Link]

-

Savjani, K. T.; et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

- Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Shoghi, E.; et al. Physics-Based Solubility Prediction for Organic Molecules. Molecules. Available from: [Link]

-

The Good Scents Company. methyl 2,5-dimethoxybenzoate, 2150-40-5. Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

Sources

- 1. CAS 13730-55-7: methyl 2,5-dimethylbenzoate | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One moment, please... [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

The Untapped Potential of Methyl 2,5-dimethylbenzoate: A Technical Guide for Pharmaceutical Innovation

Abstract

Methyl 2,5-dimethylbenzoate, a seemingly simple aromatic ester, presents a compelling yet underexplored scaffold for the development of novel pharmaceutical agents. While its current applications are predominantly in the flavor and fragrance industries, a deeper analysis of its chemical architecture reveals significant potential for derivatization into a diverse array of biologically active molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the latent pharmaceutical applications of Methyl 2,5-dimethylbenzoate. We will delve into its physicochemical properties, explore strategic pathways for its functionalization, and propose potential therapeutic targets for its derivatives, all grounded in established medicinal chemistry principles and supported by relevant literature. This document aims to serve as a catalyst for innovation, offering both the foundational knowledge and the practical insights necessary to unlock the therapeutic promise of this versatile chemical entity.

Introduction: Beyond the Aroma

Methyl 2,5-dimethylbenzoate (CAS No. 13730-55-7) is an aromatic ester known for its characteristic fruity odor.[1] Structurally, it comprises a benzene ring substituted with two methyl groups at the 2 and 5 positions and a methyl ester group. While its history is rooted in non-pharmaceutical applications, the inherent features of its molecular framework—a substituted benzoyl moiety—are frequently encountered in a wide range of clinically successful drugs. The 2,5-dimethyl substitution pattern, in particular, offers a unique combination of steric and electronic properties that can be strategically exploited to influence the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.

This guide will navigate the scientific rationale for considering Methyl 2,5-dimethylbenzoate as a valuable starting material in drug discovery. We will move beyond a theoretical discussion to provide actionable insights, including detailed synthetic strategies and the logic underpinning the selection of potential therapeutic targets.

Physicochemical Properties and Strategic Importance

A thorough understanding of a molecule's fundamental properties is paramount to its successful application in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |

| Stability | Stable under normal conditions; can undergo hydrolysis in the presence of strong acids or bases. | [1] |

The lipophilic nature of Methyl 2,5-dimethylbenzoate, conferred by the dimethylated benzene ring and the methyl ester, provides a solid foundation for designing molecules capable of traversing biological membranes. The ester functionality serves as a versatile chemical handle, amenable to hydrolysis to the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups, most notably amides—a cornerstone of many pharmaceutical structures. Furthermore, the two methyl groups are not mere spectators; they are key to the molecule's potential, offering sites for strategic modification.

The 2,5-Dimethylphenyl Scaffold: A Privileged Substructure in Medicinal Chemistry

The 2,5-dimethylphenyl moiety is not a newcomer to the pharmaceutical landscape. Its presence in various bioactive compounds underscores its potential as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. For instance, this scaffold is found in some antifungal echinocandins and antibacterial agents like linezolid.[1] This existing precedent provides a strong rationale for the exploration of novel compounds bearing the 2,5-dimethylphenyl substituent for antimicrobial activity against multidrug-resistant pathogens.[1]

The strategic placement of the two methyl groups can influence the molecule's conformation and its interaction with target proteins. The ortho-methyl group can induce a twist in the molecule, potentially leading to selective binding to a specific receptor conformation. The para-methyl group can occupy a hydrophobic pocket within a binding site, contributing to increased potency. The combination of these effects makes the 2,5-dimethyl substitution pattern a compelling feature for rational drug design.

Synthetic Pathways for Derivatization: A Gateway to Chemical Diversity

The true potential of Methyl 2,5-dimethylbenzoate as a pharmaceutical building block lies in its amenability to chemical modification. The molecule offers three primary sites for functionalization: the methyl ester, the aromatic ring, and the benzylic positions of the methyl groups.

Caption: Synthetic derivatization pathways for Methyl 2,5-dimethylbenzoate.

Functionalization of the Ester Group

The most straightforward modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,5-dimethylbenzoic acid. This transformation is a gateway to a vast chemical space, most notably through the formation of amide bonds.

Experimental Protocol: Hydrolysis of Methyl 2,5-dimethylbenzoate

-

Reaction Setup: To a solution of Methyl 2,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 1.5-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous residue with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dimethylbenzoic acid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired carboxylic acid.

Causality: The use of excess base ensures complete saponification of the ester. The subsequent acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.

Functionalization of the Aromatic Ring

The aromatic ring of Methyl 2,5-dimethylbenzoate can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The directing effects of the existing substituents (two activating methyl groups and a deactivating but meta-directing ester group) will govern the position of the incoming electrophile.

Experimental Protocol: Nitration of Methyl 2,5-dimethylbenzoate

Safety Precaution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flask cooled in an ice-water bath, slowly add Methyl 2,5-dimethylbenzoate (1.0 eq) to concentrated sulfuric acid with stirring.

-

Addition of Nitrating Agent: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Conditions: Add the cold nitrating mixture dropwise to the solution of Methyl 2,5-dimethylbenzoate, maintaining the reaction temperature below 10-15 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold methanol to remove unreacted starting material. The crude product can be further purified by recrystallization.

Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The ester group is a meta-director, while the methyl groups are ortho, para-directors. The interplay of these directing effects and steric hindrance will influence the regioselectivity of the nitration. Studies on the nitration of 2,5-dimethylbenzoic acid have shown that substitution occurs at both the ortho and meta positions relative to the carboxyl group.[3]

Functionalization of the Benzylic Positions

The methyl groups on the aromatic ring are susceptible to free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[4] This introduces a highly versatile handle for further synthetic transformations.

Experimental Protocol: Benzylic Bromination of Methyl 2,5-dimethylbenzoate

-

Reaction Setup: Dissolve Methyl 2,5-dimethylbenzoate (1.0 eq) and N-bromosuccinimide (1.0-1.1 eq) in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a flask equipped with a reflux condenser.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Causality: The radical initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the benzylic methyl groups to form a resonance-stabilized benzylic radical.[4] This radical then reacts with a bromine source to form the benzylic bromide. The use of NBS maintains a low concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[4]

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above can be leveraged to synthesize libraries of compounds for screening against various therapeutic targets. The inherent structure of Methyl 2,5-dimethylbenzoate and the principles of medicinal chemistry can guide the selection of these targets.

Caption: Potential therapeutic areas for derivatives of Methyl 2,5-dimethylbenzoate.

Antimicrobial Agents

As previously mentioned, the 2,5-dimethylphenyl moiety is present in some antimicrobial drugs.[1] By functionalizing Methyl 2,5-dimethylbenzoate to introduce pharmacophores known to be essential for antimicrobial activity (e.g., heterocycles, specific amide functionalities), novel antibiotics or antifungals could be developed. The structure-activity relationships of existing antimicrobial agents containing a substituted benzoyl group can provide valuable guidance for the design of these new derivatives.[5]

Anticancer Agents

The benzoyl moiety is a common feature in a variety of anticancer agents, including kinase inhibitors. The 2,5-dimethyl substitution pattern can be used to probe specific hydrophobic pockets in the ATP-binding site of kinases. By strategically modifying the core scaffold of Methyl 2,5-dimethylbenzoate, it may be possible to develop potent and selective kinase inhibitors. Furthermore, benzoic acid derivatives have been investigated for their anticancer properties through various mechanisms.[6]

Anti-inflammatory Drugs

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. The anti-inflammatory and analgesic properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The 2,5-dimethyl substitution pattern on the benzoic acid scaffold could lead to derivatives with altered COX-1/COX-2 selectivity, potentially resulting in a better side-effect profile.

Central Nervous System (CNS) Agents

The lipophilicity of the 2,5-dimethylbenzoyl core makes it an attractive starting point for the design of CNS-active agents that can cross the blood-brain barrier. By incorporating functionalities known to interact with CNS receptors (e.g., GPCRs, ion channels), novel therapeutics for neurological and psychiatric disorders could be explored.

Conclusion and Future Directions

Methyl 2,5-dimethylbenzoate represents a readily available and cost-effective starting material with significant untapped potential in pharmaceutical research and development. Its versatile chemical structure allows for a multitude of derivatization strategies, opening doors to the synthesis of diverse compound libraries for biological screening. This technical guide has provided a roadmap for exploring the pharmaceutical applications of this intriguing molecule, from its fundamental properties and synthetic transformations to potential therapeutic targets.

The future of drug discovery lies in the innovative application of existing chemical knowledge. By viewing seemingly simple molecules like Methyl 2,5-dimethylbenzoate through the lens of medicinal chemistry, we can uncover new avenues for the development of life-saving therapies. It is our hope that this guide will inspire researchers to further investigate the potential of this promising scaffold and contribute to the advancement of pharmaceutical science.

References

-

Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

PubChem. 2,5-Dimethylbenzoic acid. [Link]

- Google Patents.

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- Google Patents.

-

PubMed Central (PMC). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

National Institutes of Health (NIH). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

-

YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

- Google Patents.

-

PubChem. Topical pharmaceutical formulations containing a low concentration of benzoyl peroxide in suspension in water and a water-miscible organic solvent - Patent US-8288434-B2. [Link]

- Google Patents. Production method for 3, 5-dimethylbenzoic acid.

-

PubChem. Methyl 2,5-dimethylbenzoate. [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

PubMed. Structure-activity relationships of phenyl- and benzoylpyrroles. [Link]

-

YouTube. Organic Mechanism - Benzylic Bromination NBS Radical 001. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Web Pages. 7. Nitration of Methyl Benzoate. [Link]

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

-

Structure Activity Relationship Of Drugs. [Link]

Sources

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Discovery and history of Methyl 2,5-dimethylbenzoate

CAS: 13730-55-7 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Executive Summary

Methyl 2,5-dimethylbenzoate is a specialized aromatic ester that serves as a critical junction between classical petrochemical synthesis and modern renewable chemistry. Historically identified as a derivative of isoxylic acid (2,5-dimethylbenzoic acid), this compound has evolved from a mere characterization standard in xylene oxidation studies to a high-value target in "green" chemical manufacturing.

Its significance today is twofold:

-

Renewable Feedstock Potential: It can be synthesized directly from biomass-derived 2,5-dimethylfuran (DMF) via Diels-Alder cycloaddition, bypassing traditional oxidation of p-xylene.

-

Structural Scaffold: The specific 2,5-substitution pattern provides unique steric properties, making it a valuable intermediate for synthesizing sterically congested heterocyclic pharmaceuticals and specific fragrance ingredients (fruity/floral profile).

Chemical Identity & Physical Properties

Methyl 2,5-dimethylbenzoate is an isomer of the more common methyl xylates. Its physical state is often a point of confusion in literature due to the high melting point of its parent acid.

Technical Clarification: While the parent 2,5-dimethylbenzoic acid is a solid (MP: ~132–134 °C), the methyl ester is typically a colorless liquid at room temperature with a boiling point consistent with C₁₀ esters.

Table 1: Physicochemical Data Profile

| Property | Value | Causality & Notes |

| Appearance | Colorless to pale yellow liquid | Esterification removes the strong intermolecular hydrogen bonding present in the parent acid, lowering the melting point significantly. |

| Boiling Point | 121 °C @ 20 Torr (approx. 235 °C @ 760 Torr) | High boiling point reflects the molecular weight and pi-stacking interactions of the aromatic ring. |

| Density | ~1.03 g/cm³ | Typical for methylated aromatic esters; slightly denser than water but separates easily due to lipophilicity. |